Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester group and a 2,4,5-trichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the piperidine ring.
Scientific Research Applications
Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its esters.
Sulfonyl compounds: Compounds containing sulfonyl groups attached to aromatic rings.
Uniqueness
Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate is unique due to the combination of its piperidine ring, ethyl ester, and 2,4,5-trichlorobenzenesulfonyl group. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other piperidine or sulfonyl compounds .
Properties
IUPAC Name |
ethyl 1-(2,4,5-trichlorophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO4S/c1-2-22-14(19)9-3-5-18(6-4-9)23(20,21)13-8-11(16)10(15)7-12(13)17/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZBHNHSPPKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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